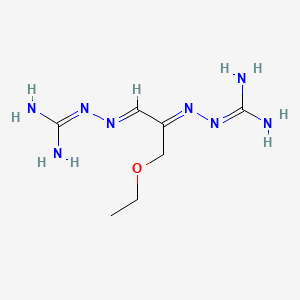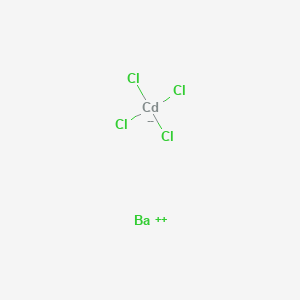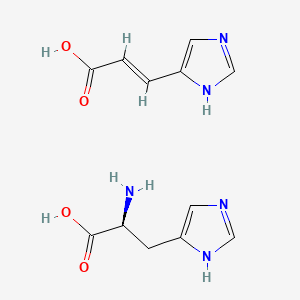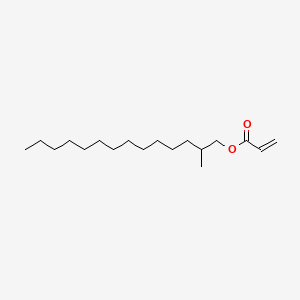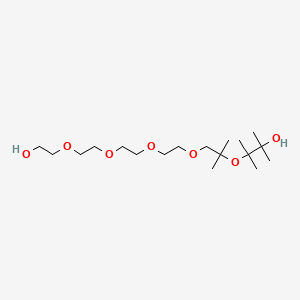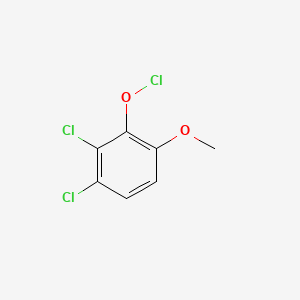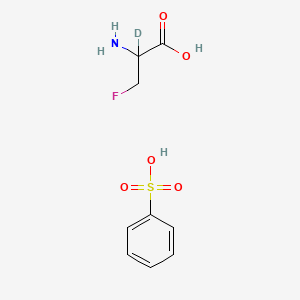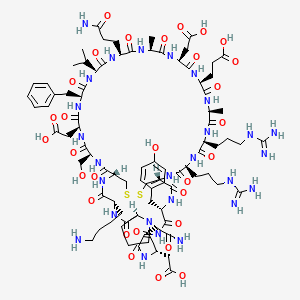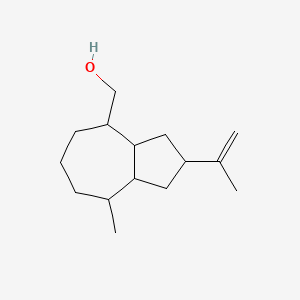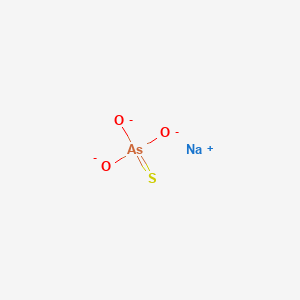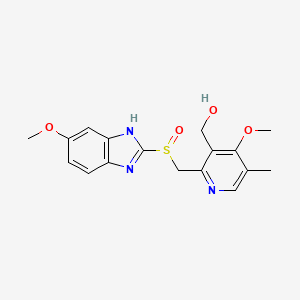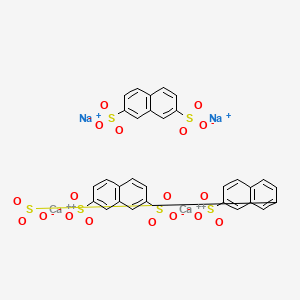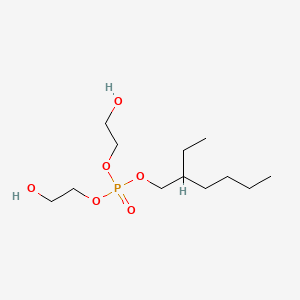
2-Ethylhexyl bis(2-hydroxyethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl bis(2-hydroxyethyl) phosphate can be synthesized through the chlorination of bis(2-ethylhexyl) phosphonate to give the phosphate diester chloride, followed by hydrolysis . Another method involves the saponification of tris(2-ethylhexyl) phosphate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl bis(2-hydroxyethyl) phosphate undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Substitution: Reacts with various reagents to form different phosphate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include different phosphate esters and phosphorus oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethylhexyl bis(2-hydroxyethyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and lubricant additive in various chemical processes.
Biology: Employed in the facilitated transport of chromium (III) through activated composite membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as an antiwear additive in lubricants and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl bis(2-hydroxyethyl) phosphate involves its interaction with molecular targets and pathways in various applications. For example, as a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. In facilitated transport, it interacts with metal ions to form complexes that can be transported across membranes .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phosphate: Similar in structure and used as a surfactant and lubricant additive.
Tris(2-ethylhexyl) phosphate: Another related compound with similar applications in industry.
Uniqueness
2-Ethylhexyl bis(2-hydroxyethyl) phosphate is unique due to its specific molecular structure, which imparts distinct surfactant and antiwear properties. Its ability to facilitate the transport of metal ions through membranes sets it apart from other similar compounds .
Properties
CAS No. |
70710-10-0 |
|---|---|
Molecular Formula |
C12H27O6P |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
2-ethylhexyl bis(2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C12H27O6P/c1-3-5-6-12(4-2)11-18-19(15,16-9-7-13)17-10-8-14/h12-14H,3-11H2,1-2H3 |
InChI Key |
IMESRPGINJLXLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


